molecular formula C36H55N9O8S3 B12418057 Methyltetrazine-SS-PEG4-Biotin

Methyltetrazine-SS-PEG4-Biotin

Cat. No.: B12418057
M. Wt: 838.1 g/mol
InChI Key: UKBCAHXVSFWHAZ-RRURFNPQSA-N
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Description

Overview of Bioorthogonal Chemistry and its Impact on Chemical Biology Research

Bioorthogonal chemistry provides a powerful toolkit for chemical biologists to study biomolecules in their natural settings. nih.gov A key principle is the use of abiotic functional groups that react selectively with each other while remaining inert to the vast array of functional groups present in biological systems. nih.govescholarship.org This has led to significant advancements in our understanding of various biological phenomena. For instance, bioorthogonal non-canonical amino acid tagging (BONCAT) allows for the investigation of protein synthesis by incorporating modified amino acids that can be subsequently detected through bioorthogonal reactions. nih.gov Similarly, the metabolic labeling of glycans with reporter-modified sugars enables the visualization and study of their roles in cellular processes. nih.gov The applications of bioorthogonal chemistry are extensive, ranging from fundamental research in proteomics and glycan imaging to clinical applications in diagnostics and targeted drug delivery. nih.govchempep.compcbiochemres.com

Evolution and Significance of Inverse Electron Demand Diels-Alder (iEDDA) Click Chemistry in Bioconjugation

Among the repertoire of bioorthogonal reactions, the inverse electron demand Diels-Alder (iEDDA) reaction has gained prominence due to its exceptionally fast reaction rates. rsc.orgcreative-biolabs.comtugraz.at This "click chemistry" reaction involves an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO). rsc.orgcreative-biolabs.comtugraz.at First applied to bioconjugation in 2008, the tetrazine ligation is recognized for its high selectivity, biocompatibility, and the fact that it does not require a catalyst. nih.govcreative-biolabs.com The reaction proceeds rapidly even at low concentrations, making it ideal for in vivo applications. creative-biolabs.com The versatility of iEDDA chemistry has been demonstrated in a wide array of applications, including live-cell imaging, proteome labeling, and the development of targeted therapeutic agents. nih.govbiorxiv.orgnih.govfrontiersin.org The ability to precisely control these reactions, for example through light activation, further expands their utility in spatiotemporal studies of biological processes. biorxiv.orgnih.gov

The Ubiquitous Role of Biotin-Streptavidin Affinity in Molecular and Cellular Research

The interaction between biotin (B1667282) (vitamin B7) and the protein streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant in the femtomolar range. nih.govnih.govpnas.org This exceptionally high affinity and specificity have made the biotin-streptavidin system an indispensable tool in molecular and cellular biology. nih.govthermofisher.com Biotin is a small molecule that can be attached to various biomolecules without significantly altering their biological function. akadeum.comgbiosciences.com This "biotinylation" allows for the detection, purification, and immobilization of tagged molecules. gbiosciences.comthermofisher.com Applications are widespread and include enzyme-linked immunosorbent assays (ELISAs), western blotting, immunoprecipitation, and affinity chromatography. thermofisher.comthermofisher.com The robustness of the biotin-streptavidin interaction, which is stable across a wide range of pH and temperature, further enhances its utility in diverse experimental settings. nih.govakadeum.com

Design Principles and Utility of Cleavable Linkers in Reversible Bioconjugation Strategies

Cleavable linkers are molecular bridges that connect two molecules and can be broken under specific chemical conditions. bioclone.netresearchgate.net This feature is particularly valuable in bioconjugation, as it allows for the controlled release of a conjugated molecule. broadpharm.comcreativebiolabs.net A common type of cleavable linker utilizes a disulfide bond, which is stable under physiological conditions but can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH). bioclone.netbroadpharm.comcreativebiolabs.net This strategy is widely employed in applications such as affinity purification, where the gentle release of the target molecule from a solid support is crucial to maintain its biological activity. bioclone.net Other cleavable linkers are designed to be sensitive to changes in pH or specific enzymes, providing a versatile toolbox for controlled release in various biological contexts. proteogenix.sciencenih.govnih.gov

Introduction to Methyltetrazine-SS-PEG4-Biotin as a Multi-Functional Bioorthogonal Probe for Research Applications

This compound is a sophisticated chemical tool that integrates several key functionalities for advanced bioorthogonal applications. medchemexpress.comaxispharm.com This molecule contains a methyltetrazine group for rapid and specific reaction with dienophiles via iEDDA click chemistry. medchemexpress.com It also incorporates a biotin moiety, enabling strong and specific binding to streptavidin for purification or detection. medchemexpress.com These two functional ends are connected by a spacer that includes a disulfide (SS) bond and a polyethylene (B3416737) glycol (PEG4) unit. medchemexpress.comconju-probe.com The disulfide bond serves as a cleavable linker, allowing for the release of the biotin tag under reducing conditions. conju-probe.com The PEG4 spacer enhances the water solubility of the molecule and reduces steric hindrance, which can improve the efficiency of the bioconjugation reaction. medium.combiorxiv.org This multi-functional design makes this compound a versatile reagent for a variety of research applications, including the labeling, capture, and release of biomolecules. medchemexpress.comaxispharm.com

Interactive Data Tables

Properties of Functional Moieties in this compound

Functional MoietyKey PropertyRelevance in Bioorthogonal Chemistry
Methyltetrazine Reacts with dienophiles (e.g., TCO)Enables rapid and specific labeling of target molecules via iEDDA click chemistry. medchemexpress.com
Disulfide (SS) Bond Cleavable by reducing agents (e.g., DTT)Allows for the controlled release of the biotin tag from the labeled molecule. conju-probe.com
PEG4 Spacer Hydrophilic, flexibleIncreases water solubility and reduces steric hindrance during conjugation. medium.com
Biotin High affinity for streptavidinFacilitates highly specific capture and purification of the labeled molecule. nih.gov

Comparison of Bioorthogonal Reaction Chemistries

Reaction ChemistryTypical ReactantsCatalyst RequiredKey Advantages
iEDDA Tetrazine + trans-CycloocteneNoExtremely fast kinetics, high selectivity. rsc.orgcreative-biolabs.com
SPAAC Azide + Cyclooctyne (B158145)NoBioorthogonal, good kinetics. chempep.com
CuAAC Azide + Terminal AlkyneCopper(I)High yielding, reliable. nih.gov
Staudinger Ligation Azide + Phosphine (B1218219)NoOne of the first bioorthogonal reactions developed. nih.gov

Properties

Molecular Formula

C36H55N9O8S3

Molecular Weight

838.1 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C36H55N9O8S3/c1-26-42-44-35(45-43-26)28-8-6-27(7-9-28)24-39-33(48)11-22-55-56-23-13-38-32(47)10-14-50-16-18-52-20-21-53-19-17-51-15-12-37-31(46)5-3-2-4-30-34-29(25-54-30)40-36(49)41-34/h6-9,29-30,34H,2-5,10-25H2,1H3,(H,37,46)(H,38,47)(H,39,48)(H2,40,41,49)/t29-,30-,34-/m0/s1

InChI Key

UKBCAHXVSFWHAZ-RRURFNPQSA-N

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Methyltetrazine Ss Peg4 Biotin Analogs

Retrosynthetic Analysis and Key Precursors for Methyltetrazine-SS-PEG4-Biotin Synthesis

A retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The molecule can be conceptually disassembled into three key building blocks: the methyltetrazine moiety, the cleavable disulfide-containing PEG4 linker, and the biotin (B1667282) reporting tag. This approach allows for the independent synthesis and functionalization of each component before their final assembly, offering flexibility and modularity in the design of analogs.

Key Precursors:

Methyltetrazine precursor: Typically, this involves a functionalized tetrazine, such as an amine- or carboxyl-terminated methyltetrazine, which allows for subsequent conjugation. conju-probe.comvectorlabs.com The synthesis often starts from simple nitriles and hydrazine. semanticscholar.org

Disulfide-PEG4 linker precursor: This component is bifunctional, containing a disulfide bond for cleavability and a PEG4 spacer to enhance solubility. pharmtech.comresearchgate.net One end of the linker is activated for reaction with the tetrazine, while the other is designed to react with biotin. A common precursor is a heterobifunctional linker with a maleimide (B117702) or NHS ester at one terminus and a protected thiol at the other.

Biotin precursor: An activated form of biotin, such as Biotin-NHS ester, is commonly used for the final conjugation step. windows.net The high affinity of biotin for streptavidin makes it a valuable tool for detection and purification. broadpharm.com

Chemical Synthesis Pathways for the Methyltetrazine Moiety and its Functionalization

The synthesis of the methyltetrazine core is a critical step that dictates the reactivity and stability of the final probe. The most common method for synthesizing 1,2,4,5-tetrazines is the Pinner synthesis, which involves the condensation of nitriles with hydrazine, followed by oxidation. acs.org Variations of this method have been developed to improve yields and introduce diverse functionalities. semanticscholar.org

For unsymmetrical tetrazines, such as those required for this compound, a common strategy is to react a nitrile with a formamidine (B1211174) salt in the presence of a metal catalyst. semanticscholar.org However, this method can suffer from low yields and the formation of symmetric byproducts. nih.gov More recent methods utilize thiol-promoted pathways or solid-phase synthesis to overcome these limitations, allowing for the efficient production of unsymmetrical tetrazines with various functional groups. nih.govacs.org

Once the core tetrazine is synthesized, it must be functionalized to allow for conjugation to the linker. This is typically achieved by introducing a reactive handle, such as an amine or a carboxylic acid, onto one of the substituents of the tetrazine ring. conju-probe.comvectorlabs.com For example, a methyltetrazine bearing an amine group can be readily coupled to a linker containing an activated ester. conju-probe.com

Strategies for the Incorporation of the Disulfide (SS) Cleavable Linker

Disulfide bonds are frequently incorporated into chemical probes as cleavable linkers due to their stability in the extracellular environment and their susceptibility to cleavage by intracellular reducing agents like glutathione (B108866). creative-biolabs.com The incorporation of a disulfide linker into the this compound structure is a key feature that allows for the controlled release of the biotin tag from the tetrazine moiety. broadpharm.com

Several strategies can be employed to introduce the disulfide bond. One common approach is to use a heterobifunctional linker that already contains the disulfide bond. For instance, a linker with an NHS ester on one end and a pyridyldithiol group on the other can be used. The NHS ester reacts with an amine-functionalized tetrazine, and the pyridyldithiol group can then react with a thiol-containing PEG-biotin fragment.

Alternatively, the disulfide bond can be formed in situ. This can be achieved by reacting a thiol-functionalized tetrazine-PEG conjugate with a thiol-activated biotin derivative. Symmetrical and unsymmetrical disulfide linkers can be synthesized to tune the cleavage properties of the final probe. researchgate.net

PEGylation Techniques for PEG4 Integration and Solubilization Enhancement

Polyethylene (B3416737) glycol (PEG) linkers are widely used in bioconjugation to improve the solubility and pharmacokinetic properties of molecules. pharmtech.comresearchgate.netnih.gov In the context of this compound, the PEG4 spacer enhances the aqueous solubility of the otherwise hydrophobic tetrazine and biotin moieties. conju-probe.com

The integration of the PEG4 linker can be achieved through various PEGylation techniques. A common method involves the use of pre-functionalized PEG reagents, such as NHS-PEG4-acid or amine-PEG4-biotin. vectorlabs.com These reagents can be coupled to the other components of the molecule using standard amide bond formation or other compatible chemistries.

The choice of PEGylation strategy depends on the functional groups present on the tetrazine and biotin precursors. For example, if an amine-functionalized tetrazine and a carboxyl-functionalized biotin are used, a di-amine or di-acid PEG4 linker can be employed to connect the two. The length of the PEG chain can also be varied to modulate the solubility and steric properties of the final probe. mdpi.com

Biotinylation Reactions for Terminal Biotin Conjugation

Biotin is a widely used affinity tag in molecular biology due to its strong and specific interaction with avidin (B1170675) and streptavidin. broadpharm.com The terminal biotinylation of the PEGylated linker is the final step in the assembly of this compound.

The most common method for biotinylation is the use of an activated biotin derivative, such as Biotin-NHS ester, which reacts efficiently with primary amines. windows.net Therefore, the PEG linker is often designed to have a terminal amine group for this purpose. The reaction is typically carried out in a suitable buffer at a slightly basic pH to ensure the deprotonation of the amine.

Other biotinylation strategies include the use of maleimide-activated biotin to react with thiols, or hydrazide-activated biotin to react with aldehydes or ketones. broadpharm.com The choice of biotinylation reagent depends on the functional group available at the terminus of the PEG linker.

Purification and Analytical Characterization Techniques for Synthetic this compound

After synthesis, it is crucial to purify the this compound conjugate and characterize its structure and purity. High-performance liquid chromatography (HPLC) is the primary technique used for purification, often in reverse-phase mode. vectorlabs.com The distinct chromophore of the tetrazine moiety facilitates detection by UV-Vis spectroscopy during HPLC.

A suite of analytical techniques is employed for structural characterization:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final product and its fragments, providing definitive evidence of successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed chemical structure of the molecule. nih.gov Specific proton and carbon signals can be assigned to the methyltetrazine, PEG, and biotin components, confirming their covalent linkage.

UV-Vis Spectroscopy: The characteristic absorption spectrum of the tetrazine core (typically in the 520-540 nm range) is used to confirm its presence and can be used for quantification. nih.gov

The purity of the final compound is typically assessed by analytical HPLC, aiming for >95% purity for use in biological applications. vectorlabs.com

Rational Design and Synthesis of this compound Analogs with Tunable Properties

The modular synthesis of this compound allows for the rational design and synthesis of analogs with tailored properties. researchgate.net By modifying each of the three key components, researchers can fine-tune the reactivity, cleavability, solubility, and steric hindrance of the probe. nih.gov

Tunable Properties and Corresponding Modifications:

Property to be TunedSynthetic ModificationRationale
Reactivity Altering substituents on the tetrazine ring.Electron-withdrawing groups increase the rate of the inverse electron-demand Diels-Alder reaction.
Cleavability Introducing different cleavable linkers (e.g., ester, hydrazone).Allows for release of the biotin tag under different physiological or chemical conditions.
Solubility Varying the length of the PEG chain.Longer PEG chains generally lead to increased aqueous solubility. researchgate.net
Steric Hindrance Modifying the length and branching of the linker.Can influence the accessibility of the tetrazine for reaction and the biotin for binding to streptavidin.

For example, replacing the methyl group on the tetrazine with a more electron-withdrawing group can significantly increase the rate of reaction with dienophiles. nih.gov Similarly, incorporating a different cleavable linker, such as a photo-cleavable linker, would allow for spatiotemporal control over biotin release. The synthesis of a library of such analogs enables the optimization of the probe for specific biological applications.

Mechanistic Insights and Reactivity Profiles of Methyltetrazine Ss Peg4 Biotin in Bioorthogonal Systems

Kinetics and Selectivity of Inverse Electron Demand Diels-Alder Reaction with Methyltetrazine and Dienophiles (e.g., TCO)

The cornerstone of the methyltetrazine moiety's utility is its participation in the inverse electron demand Diels-Alder (IEDDA) reaction, a bioorthogonal ligation known for its exceptional speed and selectivity. researchgate.net This reaction involves an electron-deficient diene, the tetrazine, and an electron-rich dienophile, typically a strained alkene or alkyne like trans-cyclooctene (B1233481) (TCO). nih.gov The reaction proceeds rapidly under physiological conditions without the need for a catalyst. nih.govacs.org

The kinetics of the IEDDA reaction are primarily governed by the frontier molecular orbital (FMO) theory, where a smaller energy gap between the dienophile's Highest Occupied Molecular Orbital (HOMO) and the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO) leads to a faster reaction rate. rsc.org Electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, thereby accelerating the reaction. nih.gov Conversely, electron-donating groups on the dienophile raise its HOMO energy, also increasing the reaction rate. researchgate.net

Ring strain in the dienophile is another critical factor that significantly enhances reaction kinetics. rsc.org Highly strained dienophiles, such as TCO, exhibit reaction rates that are orders of magnitude faster than their less strained counterparts. nih.govrsc.org The reaction between a 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene, for instance, has a second-order rate constant of approximately 2000 M⁻¹s⁻¹. nih.gov This rapid kinetic profile allows for the labeling of biomolecules at very low concentrations. nih.gov

The IEDDA reaction involving tetrazines is highly selective and bioorthogonal, meaning it does not cross-react with native functional groups found in biological systems. wikipedia.org This high degree of selectivity is crucial for minimizing off-target labeling and ensuring that the observed signal originates specifically from the intended molecular interaction. acs.org

ReactantsDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
3,6-di-(2-pyridyl)-s-tetrazine + trans-cyclooctenetrans-cyclooctene (TCO)2000 ± 4009:1 Methanol:Water
3,6-di-(2-pyridyl)-s-tetrazine + trans-cyclooctenetrans-cyclooctene (TCO)1140 ± 40Methanol
3,6-di-(2-pyridyl)-s-tetrazine + trans-cyclooctenetrans-cyclooctene (TCO)400 ± 20THF

Mechanisms of Disulfide Bond Cleavage in Research Environments (e.g., Reduction by Thiols)

The disulfide bond within the Methyltetrazine-SS-PEG4-Biotin linker is a critical feature that allows for the controlled release of the biotin (B1667282) tag from the labeled biomolecule. This cleavage is typically achieved through reduction by thiol-containing reagents, such as dithiothreitol (B142953) (DTT), or by phosphine-based reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). psu.edunih.gov

The reduction of a disulfide bond by a thiol proceeds via a bimolecular nucleophilic substitution (SN2) reaction mechanism. researchgate.net This process involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bridge. researchgate.net The reaction proceeds through a transition state where the three sulfur atoms are aligned. This initial attack results in a mixed disulfide and the release of a thiol. A second thiol then attacks the mixed disulfide, regenerating the original thiol and releasing the second thiol from the original disulfide bond. The formation of a stable cyclic disulfide in the case of DTT drives the reaction to completion. psu.edu

The efficiency of thiol-based disulfide reduction is pH-dependent, as it requires the presence of the nucleophilic thiolate anion. researchgate.net Reagents like DTT are most effective at pH values above 7.5. researchgate.net In contrast, TCEP is a more potent reducing agent that is effective over a broader pH range and is resistant to air oxidation. researchgate.netbiosyn.com The mechanism of disulfide reduction by phosphines like TCEP also involves nucleophilic attack by the phosphorus atom on a sulfur atom of the disulfide bond. csic.es This is followed by hydrolysis to yield two free thiols and the phosphine (B1218219) oxide. csic.es This cleavage is often completed in under five minutes at room temperature. psu.edu

Impact of the PEG4 Spacer on Reaction Efficiency, Biocompatibility, and Steric Hindrance

The tetraethylene glycol (PEG4) spacer in the this compound construct serves multiple crucial functions that enhance its utility in biological systems. PEGylation, the process of attaching PEG chains, is a well-established method for improving the biopharmaceutical properties of molecules. researchgate.net

From a biocompatibility standpoint, PEGylation is known to reduce non-specific binding to proteins and other biomolecules. rsc.org This "stealth" effect is attributed to the steric hindrance provided by the flexible PEG chains, which creates a barrier that inhibits unwanted interactions. rsc.org This property is critical for reducing background signal in labeling experiments and improving the signal-to-noise ratio.

However, the steric hindrance imparted by the PEG spacer can also influence reaction efficiency. While the spacer physically separates the reactive methyltetrazine and the biotin tag from the target biomolecule, which can be beneficial, excessive PEGylation can shield the reactive moiety, potentially decreasing the rate of the IEDDA reaction. nih.govnih.gov Similarly, the PEG chain can sterically hinder the binding of the biotin tag to streptavidin. researchgate.net Therefore, the length of the PEG spacer (in this case, four ethylene (B1197577) glycol units) represents a balance between enhancing solubility and biocompatibility while minimizing detrimental steric effects on reactivity and binding affinity. nih.gov

Specificity and Affinity of Biotin-Streptavidin Interaction in Complex Biological Matrices

The biotin component of this compound serves as a high-affinity handle for detection, purification, and immobilization. The interaction between biotin and streptavidin, a tetrameric protein from Streptomyces avidinii, is one of the strongest known non-covalent interactions in nature. wikipedia.orgthermofisher.com

This exceptionally high affinity is characterized by a very low dissociation constant (Kd), typically in the range of 10⁻¹⁴ to 10⁻¹⁵ M. thermofisher.comnih.gov The bond formation is rapid, and once formed, the complex is remarkably stable, resisting extremes of pH, temperature, organic solvents, and denaturing agents. thermofisher.comacs.org This robustness makes the biotin-streptavidin system highly reliable for a wide array of biochemical assays. thermofisher.com

Interacting MoleculesDissociation Constant (Kd)Key Characteristics
Biotin - Streptavidin≈ 10⁻¹⁴ MOne of the strongest non-covalent interactions known; highly specific and stable. wikipedia.org
Biotin - Avidin (B1170675)≈ 10⁻¹⁵ MHigher affinity for free biotin than streptavidin, but more nonspecific binding. thermofisher.com

Theoretical and Computational Studies on Tetrazine Reactivity and Stability

Theoretical and computational chemistry have become indispensable tools for understanding and predicting the reactivity and stability of bioorthogonal reagents like tetrazines. rsc.org Methods such as density functional theory (DFT) are used to calculate the energies of frontier molecular orbitals (HOMO and LUMO), which, as previously mentioned, are key determinants of IEDDA reaction rates. nih.gov

The distortion/interaction model (also known as the activation strain model) is another powerful computational approach that provides deeper insights into cycloaddition reactivity. nih.gov This model deconstructs the activation energy barrier into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy gained from the favorable orbital and electrostatic interactions between the distorted reactants. nih.gov Such analyses have been instrumental in explaining the reactivity trends of different tetrazine and dienophile pairs. nih.gov

Computational studies have also been crucial in addressing the inherent trade-off between tetrazine reactivity and stability. rsc.org Highly reactive tetrazines are often less stable in aqueous biological media. rsc.org Theoretical models can help to identify structural modifications that enhance reactivity without compromising stability, for example, by manipulating intramolecular repulsive interactions that increase the distortion energy of the tetrazine, thereby accelerating the cycloaddition. acs.org These computational approaches guide the rational design of new tetrazine derivatives with optimized properties for specific bioorthogonal applications. chemrxiv.org

Advanced Research Applications and Methodologies Utilizing Methyltetrazine Ss Peg4 Biotin

Site-Specific Labeling and Functionalization of Biomolecules for Research Studies

The core utility of Methyltetrazine-SS-PEG4-Biotin lies in its ability to specifically and efficiently label biomolecules that have been pre-functionalized with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). The labeling reaction is based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of bioorthogonal click chemistry. This reaction is exceptionally fast, highly selective, and proceeds rapidly in aqueous buffers under physiological conditions without the need for catalysts, making it ideal for modifying complex biological molecules.

In the field of proteomics, this compound serves as a powerful reagent for attaching a cleavable biotin (B1667282) tag to specific proteins. The process typically involves a two-step approach. First, a TCO group is introduced into a target protein using methods like genetic code expansion with unnatural amino acids or site-selective chemical modification of specific residues. Second, the TCO-modified protein is treated with this compound, leading to the rapid and covalent attachment of the biotin tag via the IEDDA reaction.

This cleavable biotin handle is invaluable for functional proteomics workflows such as affinity-based purification and activity-based protein profiling (ABPP). For instance, in proximity labeling studies (e.g., similar to TurboID), proteins biotinylated via this method can be captured from complex cell lysates using streptavidin-coated beads. The key advantage of the disulfide linker becomes apparent during the elution step; instead of using harsh, denaturing conditions to disrupt the strong biotin-streptavidin interaction, the captured proteins can be gently released by adding a mild reducing agent like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This cleaves the disulfide bond, releasing the protein for downstream analysis by mass spectrometry while the biotin tag remains bound to the beads.

ComponentFunction in Protein Labeling & Proteomics
Methyltetrazine Bioorthogonal reactive group that selectively forms a covalent bond with a trans-cyclooctene (TCO) modified protein.
Disulfide (SS) Bond A cleavable linker that allows for the gentle release of captured proteins from streptavidin beads using reducing agents (e.g., DTT).
PEG4 Spacer A hydrophilic spacer that improves solubility in aqueous solutions and minimizes steric hindrance during the conjugation reaction.
Biotin A high-affinity tag for the capture and enrichment of labeled proteins using streptavidin- or avidin-coated surfaces.

The specific labeling capabilities of this compound extend to the modification of nucleic acids. DNA or RNA can be functionalized with a strained alkene handle, such as TCO, during automated solid-phase synthesis by incorporating a modified phosphoramidite. Alternatively, enzymatic or post-synthetic chemical methods can be used to introduce the reactive handle at specific locations within the nucleic acid sequence.

Once the nucleic acid is TCO-modified, it can be readily conjugated to this compound. This process attaches a cleavable biotin tag, which can be used for a range of molecular biology applications. These include the specific isolation of modified DNA or RNA from complex mixtures for sequencing or other analyses, the immobilization of nucleic acids on streptavidin-coated surfaces for binding assays, and the assembly of complex nucleic acid-protein structures. The cleavable nature of the linker allows for the subsequent release of the isolated nucleic acid from the streptavidin support when required.

This compound is also instrumental in the development of sophisticated peptide-based probes. Peptides can be synthesized to include an unnatural amino acid containing a TCO group at a specific position. The subsequent IEDDA reaction with this compound yields a peptide probe precisely labeled with a cleavable biotin tag.

These biotinylated peptide probes are highly useful for various research applications. They can be employed in pull-down assays to identify and isolate specific protein binding partners from cell lysates. By immobilizing the peptide on a streptavidin matrix, researchers can study its interactions with other molecules. The ability to later cleave and release the binding partners under mild reducing conditions is a significant advantage for subsequent identification and characterization.

Live-Cell Imaging and Cell Surface Engineering in Chemical Biology

The bioorthogonality and biocompatibility of the IEDDA reaction make this compound an excellent tool for applications involving living cells, particularly for labeling and engineering the cell surface.

A powerful strategy for studying cell surface molecules like proteins and glycans is metabolic labeling. In this approach, cells are cultured with a precursor molecule—such as an unnatural amino acid or sugar—that contains a bioorthogonal handle like TCO. The cells' metabolic machinery incorporates this precursor into newly synthesized biomolecules, thereby displaying the TCO group on the cell surface.

Following this metabolic incorporation, live cells can be treated with this compound. The methyltetrazine group reacts specifically with the TCO handles on the cell surface, effectively tagging the target biomolecules with biotin. This labeling occurs on the exterior of the cell without disrupting the cell membrane or requiring cell fixation. The resulting biotinylated cell surfaces can then be used for various downstream applications, including cell sorting, proteomic analysis of surface proteins, or live-cell imaging.

The biotin tag attached to cell surface molecules serves as a versatile anchor for visualization agents. After labeling with this compound, cells can be incubated with streptavidin conjugated to a fluorophore. The high-affinity interaction between biotin and streptavidin allows for bright and specific fluorescent staining of the targeted cell surface components.

This entire process is compatible with live-cell microscopy, enabling the dynamic visualization of cellular processes in real time. Researchers can track the movement, internalization, and trafficking of specific surface proteins or glycans. Furthermore, the cleavable disulfide linker offers an additional layer of experimental control. For example, in a pulse-chase experiment, a cohort of surface molecules can be labeled and visualized. Subsequently, a reducing agent can be added to the culture medium to cleave the linker, releasing the biotin-streptavidin-fluorophore complex and quenching the signal from the cell surface. This allows for the specific tracking of the fate of the initially labeled population of molecules over time.

StepProcedurePurpose
1 Incubate live cells with a TCO-containing metabolic precursor (e.g., TCO-sialic acid).To incorporate bioorthogonal handles into cell surface biomolecules.
2 Treat the cells with this compound.To specifically label the TCO-modified surface molecules with a cleavable biotin tag via an IEDDA reaction.
3 Add a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-AF488).To attach a fluorophore to the biotinylated molecules for visualization by fluorescence microscopy.
4 Perform live-cell, time-lapse imaging.To observe the dynamic processes of the labeled molecules, such as trafficking or internalization, in real time.
5 (Optional) Add a cell-impermeable reducing agent (e.g., TCEP) to the medium.To cleave the disulfide bond, releasing the fluorescent signal from the cell surface for pulse-chase or signal modulation experiments.

Development of Reversible Molecular Probes and Biosensors for Research

The inherent reversibility of the disulfide bond within the this compound linker is a key feature exploited in the design of dynamic molecular probes and biosensors. This functionality allows for the controlled association and dissociation of interacting components, enabling the study of dynamic biological events and the development of responsive analytical tools.

The disulfide bond in this compound serves as a redox-sensitive trigger for the controlled release of labeled entities. Disulfide bonds are stable in the oxidizing environment typically found in the extracellular space but are readily cleaved in the reducing intracellular environment, where concentrations of glutathione (B108866) (GSH) are significantly higher. This differential stability is the basis for creating probes that can release a cargo, such as a therapeutic agent or a signaling molecule, upon internalization into a cell.

The mechanism involves a two-step process. First, a molecule of interest, modified with a TCO group, is conjugated to this compound via the IEDDA reaction. The resulting biotinylated conjugate can then be immobilized on a streptavidin-coated surface or bound to a streptavidin-conjugated targeting moiety. Upon exposure to a reducing agent like dithiothreitol (DTT) or endogenous GSH, the disulfide bond is cleaved, liberating the TCO-modified molecule from the biotin-streptavidin complex. This strategy has been foundational in the development of systems for the targeted delivery and release of molecules in cellular studies.

Table 1: Common Reducing Agents for Disulfide Bond Cleavage

Reducing Agent Typical Concentration Environment Key Features
Dithiothreitol (DTT) 1-10 mM In vitro Highly effective, rapid cleavage
Glutathione (GSH) 1-10 mM Intracellular Major endogenous reducing agent

The cleavable nature of the disulfide linker allows for the dynamic regulation of interactions between a probe and its target. This is particularly valuable in the study of biological systems where transient interactions are crucial for function. For instance, a protein of interest can be labeled with a TCO group and then conjugated to this compound. This allows the protein to be tethered to a streptavidin-functionalized surface, such as a sensor chip or a magnetic bead.

The interaction of this immobilized protein with a binding partner can then be monitored. The addition of a reducing agent can subsequently release the protein from the surface, allowing for the study of the dissociation kinetics or the recovery of the protein and its binding partners for further analysis. This "catch-and-release" approach enables a level of temporal control that is not possible with non-cleavable linkers. This methodology is instrumental in studying the dynamics of protein-protein interactions, enzyme-substrate binding, and the assembly and disassembly of protein complexes.

Integration in Preclinical Imaging Research (Non-Clinical Focus)

The methyltetrazine and biotin functionalities of this compound make it a valuable reagent in the development of probes for preclinical imaging research. The bioorthogonal reactivity of the methyltetrazine group allows for highly specific labeling of target molecules, while the biotin tag can be used for signal amplification or secondary detection strategies.

In the design of fluorescent probes for subcellular imaging, this compound can be used in a multi-step labeling strategy. A target molecule within a cell, for example, a specific protein, can be genetically tagged with a TCO-bearing unnatural amino acid. The cells are then treated with this compound, which will specifically react with the TCO-tagged protein. Subsequently, a fluorescently labeled streptavidin can be introduced, which will bind to the biotin moiety of the linker, thereby labeling the protein of interest with a fluorescent signal.

The cleavable disulfide bond adds a layer of control to these experiments. For instance, after initial imaging, the fluorescent signal can be removed by the addition of a cell-permeable reducing agent, allowing for subsequent rounds of labeling with different probes or for control experiments to assess background fluorescence. This approach enables the tracking of protein localization and trafficking within different subcellular compartments over time.

The rapid and highly specific nature of the IEDDA reaction between tetrazines and TCOs has been widely adopted in the synthesis of radiotracers for PET imaging, particularly in a pre-targeting approach. In this strategy, a TCO-modified targeting molecule, such as an antibody, is first administered and allowed to accumulate at the target site and clear from non-target tissues. Subsequently, a radiolabeled tetrazine probe is administered, which rapidly reacts with the TCO-modified targeting molecule in vivo.

This compound can be conceptually integrated into such workflows. For example, a radiolabeled version of streptavidin could be used to bind to the biotin moiety of the linker after it has been attached to a TCO-modified target. Alternatively, the biotin group itself could be the target for a pre-targeting strategy, where a radiolabeled avidin (B1170675) or streptavidin is administered after the this compound-TCO conjugate has localized. The cleavable disulfide bond could offer a mechanism for modulating signal retention at the target site or for facilitating clearance of the radiotracer.

Applications in Proteomics for Target Identification and Validation

The combination of a bioorthogonal handle and an affinity tag in this compound makes it a powerful tool for chemical proteomics, particularly for the identification and validation of protein targets of small molecules. In a typical workflow, a bioactive small molecule is functionalized with a TCO group. This TCO-modified probe is then incubated with a cell lysate or in living cells to allow it to bind to its protein targets.

After target engagement, the lysate is treated with this compound. The methyltetrazine group reacts specifically with the TCO tag on the small molecule probe, thereby biotinylating the probe-protein complex. These biotinylated complexes can then be enriched from the complex proteome using streptavidin-coated beads.

The cleavable disulfide linker is a critical component of this methodology. After enrichment, the captured proteins can be released from the streptavidin beads by incubation with a reducing agent. This elution step is highly specific and gentle, preserving the integrity of the proteins for subsequent analysis by mass spectrometry. This approach avoids the harsh elution conditions often required with non-cleavable biotin-streptavidin interactions, which can lead to the co-elution of non-specifically bound proteins and interfere with downstream analysis. The use of this compound in this context facilitates a more efficient and cleaner identification of protein targets.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
trans-cyclooctene (TCO)
Glutathione (GSH)
Dithiothreitol (DTT)

Affinity Pull-Down and Enrichment Strategies

The biotin moiety of this compound allows for highly efficient affinity pull-down and enrichment of target molecules from complex biological samples. This strategy is predicated on the exceptionally strong and specific interaction between biotin and streptavidin (or avidin). The workflow typically involves the bioorthogonal reaction of the methyltetrazine group with a trans-cyclooctene (TCO)-modified biomolecule of interest. Once labeled, the biotinylated molecule can be selectively captured from a lysate or other biological mixture using streptavidin-coated magnetic beads or agarose (B213101) resin.

A key advantage of this reagent is the integrated cleavable disulfide bond. After the target molecule is immobilized on the streptavidin support and non-specific binders are washed away, the captured molecule can be released by treatment with a reducing agent, such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This mild elution condition preserves the integrity of the target molecule and its interacting partners, which is often compromised by the harsh denaturing conditions required to break the biotin-streptavidin interaction.

Table 1: Comparison of Elution Methods in Affinity Pull-Down

Elution MethodMechanismAdvantagesDisadvantages
Reducing Agents (e.g., DTT, TCEP) with this compound Cleavage of the disulfide bond within the linker.Mild conditions, preserves protein complexes and enzymatic activity.Requires the presence of a cleavable linker.
Competitive Elution (Free Biotin) Displacement of biotinylated protein from streptavidin.Non-denaturing.Often inefficient, requiring high concentrations of biotin and long incubation times.
Denaturing Conditions (e.g., SDS, boiling) Disruption of streptavidin structure to release the biotinylated protein.Highly efficient elution.Denatures the target protein and disrupts protein-protein interactions.

This cleavable linker strategy is particularly valuable for the enrichment of low-abundance proteins or for the study of transient protein-protein interactions, where the specific and gentle elution of the entire complex is crucial for subsequent analysis by mass spectrometry or other techniques. medchemexpress.com

Quantitative Proteomic Analysis using Biotin-Tagging

In the field of quantitative proteomics, this compound serves as a powerful reagent for the selective enrichment and subsequent identification and quantification of specific protein populations. For instance, in activity-based protein profiling (ABPP) or when studying post-translational modifications (PTMs), a TCO-containing probe can be designed to react with a specific class of enzymes or a modified protein. The subsequent reaction with this compound allows for the biotinylation and enrichment of these target proteins.

The cleavable nature of the disulfide linker is again critical in these workflows. After enrichment on streptavidin beads, the captured peptides or proteins can be released, leaving the biotin tag behind. This is advantageous for mass spectrometry analysis as it reduces sample complexity and avoids the interference that the bulky biotin-streptavidin complex can cause. Furthermore, the use of isotopic labeling strategies in conjunction with this enrichment method can provide quantitative information on changes in protein abundance or modification state across different samples.

Table 2: A Generalized Workflow for Quantitative Proteomics using this compound

StepDescriptionKey Considerations
1. Labeling A TCO-modified probe is introduced to a biological system to react with the target protein(s). The system is then lysed, and this compound is added to react with the TCO-tagged proteins.The specificity of the TCO-probe for the target protein is crucial. The bioorthogonal reaction should be allowed to proceed to completion.
2. Enrichment The biotinylated proteins are captured from the total proteome using streptavidin-conjugated beads.Thorough washing steps are necessary to remove non-specifically bound proteins.
3. Elution The captured proteins are released from the beads by cleaving the disulfide linker with a reducing agent.The choice of reducing agent and reaction conditions should be optimized to ensure complete cleavage without affecting the proteins of interest.
4. Sample Preparation for MS The eluted proteins are digested (e.g., with trypsin), and the resulting peptides are prepared for mass spectrometry analysis.Efficient protein digestion is key for good sequence coverage.
5. Mass Spectrometry and Data Analysis The peptides are analyzed by LC-MS/MS to identify and quantify the proteins.Quantitative data analysis software is used to compare protein abundance between different experimental conditions.

Functionalization of Nanomaterials and Surfaces for Research Platforms

The versatility of this compound extends to the functionalization of various materials, enabling the creation of sophisticated research platforms. The methyltetrazine group provides a covalent attachment point to TCO-modified surfaces, while the biotin tag allows for the subsequent immobilization of streptavidin-conjugated molecules.

Surface Modification of Nanoparticles for Enhanced Targeting in Research Models

In nanotechnology, nanoparticles are often functionalized with targeting ligands to enhance their delivery to specific cells or tissues in research models. This compound can be used to create a versatile nanoparticle surface. For example, a liposome (B1194612) or a gold nanoparticle can be prepared with a TCO-modified lipid or ligand. Subsequent reaction with this compound results in a biotinylated nanoparticle.

This biotinylated surface can then be used to attach a wide array of streptavidin-conjugated targeting moieties, such as antibodies, peptides, or aptamers, without the need to develop a new conjugation strategy for each specific ligand. The PEG4 spacer in the linker helps to extend the biotin tag away from the nanoparticle surface, reducing steric hindrance and improving its accessibility for streptavidin binding. The cleavable disulfide bond also offers the potential for triggered release of the targeting ligand or a payload in a reducing environment, such as the intracellular space.

Table 3: Example of Nanoparticle Functionalization Strategy

Nanoparticle CoreSurface ModificationFunctionalization ReagentSubsequent ConjugationPotential Application
Gold NanoparticleThiol-PEG-TCOThis compoundStreptavidin-AntibodyTargeted cell imaging and delivery in vitro.
LiposomeTCO-modified lipidThis compoundStreptavidin-PeptideTargeted drug delivery to specific receptors in cell culture models.
Polymeric MicelleTCO-functionalized polymerThis compoundStreptavidin-AptamerSelective delivery of therapeutic agents to cancer cells in preclinical research.

Fabrication of Bio-Interfaces for Academic Studies

The ability to precisely control the spatial arrangement of biomolecules on a surface is crucial for studying cell behavior, such as adhesion, migration, and differentiation. This compound can be employed in the fabrication of such bio-interfaces. A glass slide or a cell culture dish can be functionalized with a TCO-containing silane. The surface can then be patterned with this compound using techniques like microcontact printing.

This creates a biotin-patterned surface onto which streptavidin-conjugated signaling molecules, adhesion peptides (like RGD), or other proteins can be immobilized in a defined geometry. The PEG4 spacer helps to present these molecules to cells in a more accessible manner, while the robust bioorthogonal and biotin-streptavidin interactions ensure the stability of the patterned surface during cell culture experiments. The cleavable linker could also be used to release cells or specific proteins from the surface in a controlled manner for further analysis.

Comparative Analysis and Future Directions in Methyltetrazine Ss Peg4 Biotin Research

Comparative Evaluation with Other Bioorthogonal Click Chemistries (e.g., SPAAC, CuAAC)

Bioorthogonal reactions must be rapid, selective, and biocompatible to be effective in complex biological milieu. wikipedia.org The iEDDA reaction involving tetrazines stands out when compared to other prominent click chemistries like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). eurjchem.com

Reaction Kinetics: The most striking advantage of the iEDDA ligation is its unparalleled reaction speed. conju-probe.com Rate constants for reactions between tetrazines and strained alkenes (like trans-cyclooctene (B1233481), TCO) can range from 1 to 10⁶ M⁻¹s⁻¹, making it the fastest bioorthogonal reaction currently available. nih.govacs.orgnih.gov In contrast, CuAAC reactions exhibit slower rates, typically between 10 to 10⁴ M⁻¹s⁻¹. nih.gov SPAAC, which avoids the use of a copper catalyst, is generally the slowest of the three, with reaction rates approximately 100-fold slower than CuAAC. nih.govacs.org This rapid kinetic profile allows iEDDA to be used for labeling low-abundance biomolecules and for capturing dynamic processes in real-time. conju-probe.cominterchim.fr In direct comparisons for target protein enrichment, iEDDA demonstrated significantly higher efficiency (100%) compared to SPAAC (45%) and CuAAC (9%). nih.gov

Biocompatibility: A major limitation of CuAAC for in vivo applications is its reliance on a copper(I) catalyst, which can be toxic to cells. mdpi.com Both iEDDA and SPAAC overcome this hurdle as they are metal-free reactions, proceeding efficiently under physiological conditions without the need for accessory reagents. conju-probe.comrsc.org This makes them highly suitable for experiments in living cells and whole organisms. nih.gov

Selectivity and Side Reactions: The iEDDA reaction is highly chemoselective, with the tetrazine and its dienophile partner reacting exclusively with each other without cross-reactivity with native biological functional groups. conju-probe.com While SPAAC also offers excellent selectivity, the bulky nature of the cyclooctyne (B158145) reagents can sometimes lead to steric hindrance or increased hydrophobicity, potentially affecting cellular penetration. nih.govacs.org Another bioorthogonal method, the Staudinger ligation, utilizes phosphine (B1218219) reagents that can have the undesirable side effect of reducing native disulfide bonds within proteins. nih.gov

FeatureiEDDA (Methyltetrazine)SPAACCuAAC
Reaction Rate (M⁻¹s⁻¹)1 - 10⁶10⁻³ - 110 - 10⁴
BiocompatibilityExcellent (metal-free)Excellent (metal-free)Limited (requires cytotoxic copper catalyst)
Primary ApplicationLive-cell/in vivo imaging, low concentration labelingLive-cell labeling, surface modificationIn vitro conjugation, material science
Key AdvantageExtremely fast kineticsMetal-freeWell-established, high yield
Key LimitationReactivity/stability trade-off of tetrazineSlower kinetics, bulky reagentsCopper toxicity

Advantages and Limitations of Methyltetrazine-SS-PEG4-Biotin in Specific Research Contexts

This compound is a multi-functional probe where each component imparts specific properties, creating a versatile tool with distinct advantages and limitations for different research applications. axispharm.commedchemexpress.com

Methyltetrazine Moiety: This component enables rapid, bioorthogonal conjugation via the iEDDA reaction. conju-probe.com Its primary advantage is facilitating swift and efficient labeling, even at low reactant concentrations. interchim.fr However, a known limitation of tetrazines is the inverse correlation between reactivity and physiological stability; highly reactive tetrazines can be less stable in biological media, which can be a challenge for long-term studies. acs.org

Disulfide (SS) Linker: The disulfide bond serves as a cleavable linker, a key advantage in applications such as chemical proteomics. acs.org After affinity capture of a biotin-labeled biomolecule, the disulfide bond can be readily cleaved under mild reducing conditions (e.g., using DTT or TCEP), releasing the captured molecule for downstream analysis like mass spectrometry. acs.orgyoutube.com This redox-sensitivity can be a limitation if premature cleavage occurs in the naturally reducing environment of the cell cytoplasm, though this property can also be exploited for controlled, intracellular release of cargo. nih.gov

Biotin (B1667282) Tag: Biotin provides a high-affinity handle for binding to streptavidin. researchgate.net This interaction is widely exploited for detection, purification, and enrichment of labeled biomolecules. youtube.com A limitation is that its utility is largely confined to applications involving streptavidin or its derivatives, and the strong biotin-streptavidin interaction can sometimes require harsh conditions for dissociation if a cleavable linker is not present. nih.gov

ComponentFunctionAdvantage in Research ContextsLimitation in Research Contexts
MethyltetrazineBioorthogonal ReactionExtremely fast kinetics for real-time imaging and labeling of low-abundance targets.Highly reactive tetrazines can have lower stability in physiological conditions.
Disulfide (SS) LinkerCleavable LinkerAllows for release of captured biomolecules under mild reducing conditions for proteomics.Potential for premature cleavage in the reducing intracellular environment.
PEG4 SpacerHydrophilic SpacerImproves aqueous solubility, reduces steric hindrance, and minimizes non-specific binding.Minimal limitations, but length must be optimized for specific applications.
BiotinAffinity TagEnables highly specific and efficient enrichment and detection via streptavidin binding.Utility is dependent on the streptavidin interaction; strong binding requires a cleavable linker for release.

Emerging Trends in Multi-Functional Bioorthogonal Probe Design

The design of bioorthogonal probes is evolving from simple tags to sophisticated, multi-functional tools capable of performing several tasks. This compound exemplifies an early multi-functional design, combining reactivity, cleavability, spacing, and affinity. Current trends are pushing this concept further:

Fluorogenic "Smart" Probes: A significant trend is the development of probes that are quenched or non-fluorescent until they undergo the bioorthogonal reaction. rsc.org Upon reaction with their target, a conformational or electronic change occurs, leading to a "turn-on" of fluorescence. nih.gov This strategy dramatically increases the signal-to-noise ratio in imaging experiments by eliminating the background from unreacted probes, removing the need for wash steps. nih.govnih.gov

Modular Synthesis Platforms: Researchers are developing modular approaches, such as using solid-phase peptide synthesis (SPPS), to rapidly create libraries of multi-functional probes. biorxiv.org This allows for the easy combination of different functional units—such as various bioorthogonal handles, different fluorophores, affinity tags, and cleavable linkers—into a single, customized probe for multi-modal analysis (e.g., imaging, enrichment, and mass spectrometry from the same sample). biorxiv.org

Click-to-Release Probes: Beyond simple labeling, probes are being designed for "click-to-release" applications, particularly for targeted therapy. nih.gov In this design, the bioorthogonal reaction triggers the cleavage of a linker and the release of a therapeutic agent (a prodrug activation strategy) precisely at the site of interest, potentially reducing systemic toxicity. nih.gov

Potential for Advancements in Dynamic Chemical Systems and In Situ Reactivity

A key goal in chemical biology is to control chemical reactions in space and time within a living system. Probes like this compound have inherent features that can be exploited for dynamic and in situ applications.

Redox-Activated Systems: The disulfide bond is a redox-sensitive switch. This allows the probe to be used for applications that respond to the local chemical environment. For instance, a drug conjugate could be designed to remain stable in the oxidizing extracellular environment but release its payload upon entering the more reducing environment of the cytoplasm. nih.gov

Spatiotemporal Control: Emerging strategies aim to provide external control over bioorthogonal reactions. Light is a particularly powerful tool, as it is non-invasive and can be applied with high spatial and temporal precision. chimia.ch Light-activated tetrazines, which become reactive only upon irradiation, have been developed to give researchers precise control over when and where the labeling reaction occurs. eurjchem.com

Intramolecular Cycloadditions: Researchers are exploring intramolecular reactions, where the reactive partners are tethered within the same molecule. These reactions can have rate constants orders of magnitude higher than their intermolecular counterparts, offering a pathway to ultra-fast, localized reactions for capturing transient biological events. nih.gov

Q & A

Q. Advanced: How to optimize reaction kinetics for iEDDA in complex biological systems?

Methodological Answer: Kinetic optimization requires balancing reaction speed and specificity. Use pseudo-first-order kinetics under excess TCO (10–20 μM) to achieve >90% conjugation within 1–2 hours. Monitor reaction progress via UV-Vis (λ = 520–540 nm for tetrazine-TCO adducts). For in vivo applications, reduce nonspecific binding by pre-blocking with bovine serum albumin (BSA) or PEGylated surfactants. Adjust pH to 6.5–7.5 to enhance reaction rates while maintaining biomolecule stability .

Basic: What experimental conditions trigger cleavage of the disulfide (SS) bond in this compound?

Methodological Answer:
The SS bond is cleaved under reducing conditions, such as 1–10 mM dithiothreitol (DTT) or glutathione (GSH). For intracellular release, use cell lysates containing 2–10 mM GSH. Confirm cleavage via SDS-PAGE (shift in molecular weight) or LC-MS. Note that extracellular environments (low GSH) retain SS stability, making it suitable for systemic delivery .

Q. Advanced: How to design redox-responsive drug delivery systems using SS bonds?

Methodological Answer: Incorporate SS bonds into nanocarriers or antibody-drug conjugates (ADCs) for tumor-specific release. Tumor microenvironments (high GSH: 2–10 mM vs. plasma: 2–20 μM) enable selective cleavage. Validate redox sensitivity using fluorogenic probes (e.g., ThioGlo-1) in 3D spheroid models. For in vivo studies, monitor payload release via fluorescence imaging or LC-MS/MS quantification .

Basic: How to detect this compound-conjugated molecules in cellular assays?

Methodological Answer:
Use streptavidin-conjugated fluorophores (e.g., Alexa Fluor 647) or enzymes (e.g., horseradish peroxidase) for visualization. For flow cytometry, incubate cells with 1–5 μg/mL streptavidin-fluorophore for 30 minutes. For microscopy, fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 before staining. Include biotin-blocking controls (e.g., excess free biotin) to confirm specificity .

Q. Advanced: How to resolve signal interference in multiplexed detection systems?

Methodological Answer: In multiplexed assays, combine this compound with orthogonal probes (e.g., azide/DBCO for click chemistry). Use spectral unmixing or sequential labeling to avoid streptavidin channel overlap. For live-cell tracking, employ time-gated imaging to distinguish tetrazine-TCO signals from autofluorescence. Validate specificity using knockout cell lines or competitive inhibitors .

Basic: What solvent systems are optimal for solubilizing this compound?

Methodological Answer:
The compound dissolves in water (up to 5 mg/mL) and organic solvents like DMSO (10 mg/mL) or DMF. For aqueous buffers, use phosphate-buffered saline (PBS) with 5–10% DMSO to prevent aggregation. Avoid freeze-thaw cycles; store aliquots at -20°C in anhydrous conditions .

Solvent Solubility (mg/mL)
Water5
DMSO10
DMF8

Q. Advanced: How to mitigate aggregation in serum-containing media?

Methodological Answer: Aggregation in serum arises from hydrophobic interactions with proteins. Add 0.01–0.1% Tween-20 or PEG-400 to stabilize dispersions. Characterize particle size via dynamic light scattering (DLS; aim for <50 nm polydispersity index). For in vivo use, pre-incubate with serum for 30 minutes to form a protein corona, enhancing colloidal stability .

Basic: How is this compound applied in antibody-drug conjugates (ADCs)?

Methodological Answer:
As a cleavable ADC linker, it connects antibodies to toxins (e.g., MMAE) via SS bonds. Conjugate methyltetrazine to TCO-modified antibodies, followed by toxin attachment via biotin-streptavidin binding. Validate linker stability in plasma (37°C, 72 hours) and cytotoxicity in target cells (IC50 < 10 nM). Use MALDI-TOF to confirm drug-to-antibody ratio (DAR: 2–4 optimal) .

Q. Advanced: Can this compound enable dual-targeting therapies?

Methodological Answer: Yes, combine with naphthalimide derivatives (e.g., Biotin-PEG4-1,8-naphthalimide) for dual ferroptosis/DNA targeting. Docking simulations (AutoDock Vina) optimize binding to DNA and ferroptosis regulators (e.g., GPX4). Validate dual mechanisms via comet assays (DNA damage) and BODIPY-C11 staining (lipid peroxidation). In xenograft models, dual-targeting agents show 60–80% tumor suppression vs. 40–50% for single-target drugs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.